CAS registry number and physical properties of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate
CAS registry number and physical properties of tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate
An In-Depth Technical Guide to (R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate
Executive Summary
In the landscape of modern medicinal chemistry and materials science, chiral morpholine derivatives serve as privileged scaffolds. Specifically, (R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (CAS: 1795733-79-7) is a highly versatile, orthogonally protected building block[1]. Its structural architecture—combining a basic morpholine core, a stabilizing tert-butyloxycarbonyl (Boc) protecting group, and a reactive nitroaromatic moiety—makes it an essential intermediate in the development of novel antibacterial agents and nonlinear optical materials[1].
This whitepaper provides a comprehensive physicochemical profile, safety guidelines, and validated experimental workflows for researchers utilizing this compound in drug discovery and synthetic chemistry.
Chemical Identity & Structural Parameters
Understanding the exact structural parameters is critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream drug candidates. The Boc group provides steric shielding and prevents unwanted side reactions at the morpholine nitrogen during the functionalization of the nitroaromatic ring.
| Parameter | Value |
| Chemical Name | (R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate |
| CAS Registry Number | 1795733-79-7[1] |
| Molecular Formula | C15H20N2O5[2] |
| Molecular Weight | 308.33 g/mol [2] |
| Stereochemistry | (R)-enantiomer |
| SMILES String | ([O-])C1=CC=C(C=C1)[C@@H]1CN(CCO1)C(=O)OC(C)(C)C[1] |
Physicochemical Properties & Safety Profiling
The physical properties of this compound dictate its handling, storage, and formulation in assays. Notably, the presence of the nitro group introduces specific safety considerations regarding thermal and mechanical stability.
| Property | Specification |
| Appearance | Pale yellow crystalline powder[1] |
| Melting Point | 110 – 115 °C[1] |
| Solubility | Good solubility in methanol and ethyl acetate; limited solubility in water[1]. |
| Storage Conditions | 2 – 8 °C in a tightly sealed container, protected from light and moisture[1]. |
| Hazard Profile | Sensitive to shock and friction. Requires explosion-proof handling equipment[1]. |
Causality in Handling Protocols
Why the strict safety profile? Nitroaromatic compounds contain high-energy C-NO₂ bonds. When subjected to localized thermal stress or mechanical friction, these bonds can undergo rapid, exothermic decomposition. Consequently, operations must be conducted in an explosion-proof fume hood using anti-static spatulas to prevent accidental ignition[1].
Mechanistic Role in Drug Development
(R)-tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate is primarily utilized as an intermediate for antibacterial agents targeting multidrug-resistant (MDR) Gram-negative bacteria[1].
The Mechanism of Action (MoA): Rather than acting as a passive structural element, the nitro group often serves as a "pro-drug" or reactive warhead. In the highly reductive bacterial microenvironment, specific bacterial nitroreductases reduce the nitro group (-NO₂) to a highly reactive nitroso moiety (-NO). This nitroso intermediate generates localized reactive oxygen species (ROS) and directly cross-links with bacterial proteins, ultimately disrupting the microbial cell membrane and causing cell death[1].
Additionally, in synthetic workflows, the nitro group is frequently reduced in vitro to an aniline derivative, which is then coupled with various electrophiles to build complex pharmacophores.
Experimental Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the safe handling and synthetic manipulation of this compound.
Protocol A: Safe Handling and Standardized Dissolution
Objective: Prepare a 100 mM stock solution for downstream synthesis without inducing mechanical stress.
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Preparation: Ensure the workspace is an explosion-proof fume hood. Ground all equipment to prevent static discharge.
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Weighing: Using a plastic or ceramic anti-static spatula, carefully weigh 308.3 mg (1.0 mmol) of the pale yellow crystalline powder into a tared, amber glass vial.
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Dissolution: Slowly add 10.0 mL of anhydrous ethyl acetate (EtOAc) or methanol (MeOH)[1]. Do not use ultrasonic baths, as the cavitation can induce localized heating and shock.
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Agitation: Gently swirl the vial on an orbital shaker at 60 RPM until complete dissolution is achieved (solution should be clear and pale yellow).
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Validation: Analyze a 10 µL aliquot via LC-MS (UV detection at 254 nm) to confirm purity and the absence of degradation products prior to use.
Protocol B: Controlled Catalytic Reduction of the Nitro Moiety
Objective: Reduce the nitro group to an amine while preserving the Boc-protected morpholine core.
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Setup: In a pressure-rated reaction vessel, dissolve 1.0 g of the starting material in 20 mL of anhydrous methanol.
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Catalyst Addition: Under a continuous argon purge, carefully add 100 mg of 10% Palladium on Carbon (Pd/C). Causality: Argon prevents the dry Pd/C from igniting the methanol solvent.
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Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and pressurize to 1 atm (balloon pressure is typically sufficient for nitro reductions). Stir at room temperature for 4-6 hours.
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Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar, ninhydrin-active amine spot.
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate.
Synthetic Pathway Visualization
The following diagram maps the logical progression from the raw intermediate to a functionalized antibacterial drug candidate, highlighting the orthogonal nature of the protecting groups.
Synthetic workflow from the nitro-morpholine intermediate to antibacterial agents.
